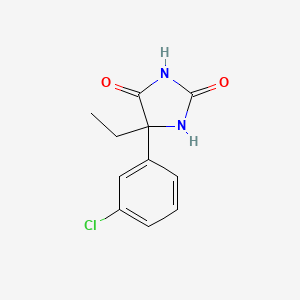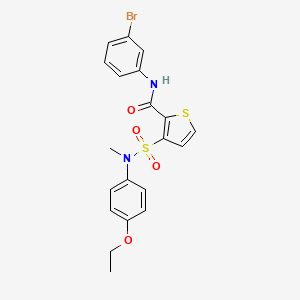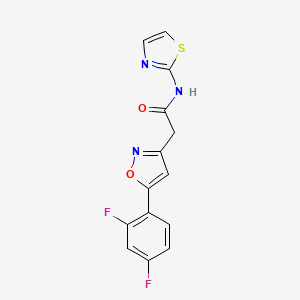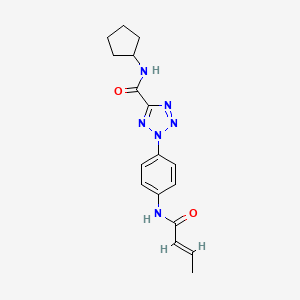
5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione and its analogues have shown promising results in antitubercular activity. A study synthesized and evaluated various analogues for their in vitro activities against Mycobacterium tuberculosis. Among these, certain compounds demonstrated significant activity and non-toxicity, indicating potential for further development in tuberculosis treatment (Samala et al., 2014).
Antimicrobial and Anticancer Properties
Novel syntheses of imidazothiazole and glycocyamidine derivatives, including this compound, have been explored for their antimicrobial activities (Magd El-Din et al., 2007). Additionally, derivatives of this compound have shown promise as novel nonpeptide inhibitors of human heart chymase, a target for anticancer therapies (Niwata et al., 1997).
Corrosion Inhibition
The compound and its derivatives have been studied for their role in corrosion inhibition. Research on thiazolidinedione derivatives demonstrated their effectiveness as inhibitors for mild steel corrosion in acidic solutions, providing insights into industrial applications (Yadav et al., 2015).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies on 5,5-diphenylimidazolidine-2,4-dione, a similar compound, have been conducted. These studies are essential for understanding the chemical and physical properties of the molecule, which can be crucial in developing new pharmaceuticals and materials (Sevvanthi et al., 2017).
Anti-Breast Cancer and Anti-Inflammatory Activities
Studies have been conducted on 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione derivatives for their in vitro anti-breast cancer and anti-inflammatory activities (Uwabagira & Sarojini, 2019).
Solid Phase Extraction Applications
The compound has been used in modified activated carbons for the solid phase extraction of copper and lead, demonstrating its potential in environmental and analytical chemistry applications (Ghaedi et al., 2008).
Synthesis and Anticonvulsant Activity
Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. These studies contribute to the development of new medications for epilepsy and related disorders (Byrtus et al., 2011).
Properties
IUPAC Name |
5-(3-chlorophenyl)-5-ethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-11(9(15)13-10(16)14-11)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMYQMSTPIKRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2671403.png)


![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)
![1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2671411.png)
![3-butyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2671412.png)






![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2671425.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)
